1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
1-(3,4-Dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a fused heterocyclic compound featuring a triazino-purine-dione core. This structure is characterized by a 3,4-dichlorobenzyl group at the 1-position and methyl substituents at the 3-, 7-, and 9-positions. Its structural complexity suggests possible interactions with biological targets, particularly enzymes or receptors sensitive to halogenated aromatic motifs .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-4-5-11(18)12(19)6-10/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLSBTVGKJUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with 7,9-dihydro-3,7,9-trimethyl-1H-purine-6,8-dione in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Techniques like microwave-assisted synthesis and solid-phase synthesis can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s triazine moiety is known to interact with nucleophilic sites in biological molecules, resulting in inhibition or activation of various biochemical pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The 3,4-dichlorobenzyl group in the target compound likely increases lipophilicity compared to analogs with phenyl () or methyl () groups at R1. This could enhance membrane permeability but may reduce water solubility .
Electron-Withdrawing and Steric Effects :
- 4-Chlorophenyl at R3 () introduces electron-withdrawing effects, which may stabilize charge-transfer interactions with biological targets. However, the isopropyl group at R1 () could create steric hindrance, limiting binding to certain enzymes .
This suggests that the target compound’s dichlorobenzyl group might prioritize target affinity over solubility, whereas ’s derivative could balance both .
Synthetic Accessibility: Methyl groups at R7 and R9 are conserved across all analogs, indicating their role in stabilizing the triazino-purine-dione core. Modifications at R1 and R3 are more variable, reflecting synthetic flexibility to tune properties .
Q & A
Q. What are the key synthetic routes for synthesizing 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?
The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Critical steps include:
- Methylation of the triazine ring under controlled temperature (e.g., 60–80°C) using methyl iodide or dimethyl sulfate as alkylating agents.
- Attachment of the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd/C or CuI .
- Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers optimize reaction conditions for improved yield and purity?
Systematic optimization using Design of Experiments (DoE) is recommended. Key parameters include:
- Temperature and time : Higher temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions.
- Catalyst loading : Pd/C (0.5–2 mol%) balances efficiency and cost.
- Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., solvent polarity, reagent stoichiometry) to identify optimal conditions .
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–3.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbonyl signals (δ 165–175 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+: 475.12; observed: 475.11) .
- IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. How do substituents (e.g., 3,4-dichlorobenzyl) influence the compound’s electronic properties and bioactivity?
- The electron-withdrawing Cl groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites).
- DFT calculations can map electrostatic potential surfaces to predict binding affinity .
- Comparative studies with analogs (e.g., 4-fluorobenzyl derivatives) show altered logP values and solubility, impacting pharmacokinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, incubation time).
- Orthogonal assays (e.g., enzymatic vs. cellular assays) validate target specificity.
- Use Bayesian statistical models to account for outliers and experimental noise .
Q. How can computational methods enhance the design of derivatives with improved selectivity?
- Molecular docking (AutoDock, Schrödinger) identifies key interactions with target proteins (e.g., hydrogen bonding with purine N7).
- MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models prioritize substituents (e.g., bulky groups at the benzyl position) to reduce off-target effects .
Methodological Challenges
Q. What experimental protocols mitigate degradation during storage?
- Store under argon atmosphere at –20°C in amber vials.
- Monitor stability via HPLC-PDA (λ = 254 nm) to detect hydrolytic byproducts (e.g., cleavage of the dichlorobenzyl group) .
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Use co-solvents (≤5% DMSO) or nanoparticle encapsulation (PLGA polymers) to enhance dispersity.
- Salt formation with hydrochloric acid or sodium bicarbonate improves solubility without altering bioactivity .
Data Analysis and Reporting
Q. What statistical approaches validate reproducibility in kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
